molecular formula C23H22N2O3S B2362050 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005292-58-9

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2362050
CAS No.: 1005292-58-9
M. Wt: 406.5
InChI Key: BKLDPHMMZFIGON-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound that features a quinoline core, a thiophene ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline or thiophene derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its functional groups and overall structure.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetamide share the thiophene ring and exhibit similar reactivity.

    Quinoline Derivatives: Compounds such as quinoline-2-carboxamide and quinoline-2-acetamide share the quinoline core and have similar biological activities.

Uniqueness

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to the combination of the quinoline core, thiophene ring, and phenoxy group, which imparts distinct electronic and steric properties. This unique structure may result in specific interactions with biological targets and unique applications in materials science.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-6-2-3-8-20(16)28-15-22(26)24-18-10-11-19-17(14-18)7-4-12-25(19)23(27)21-9-5-13-29-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLDPHMMZFIGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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